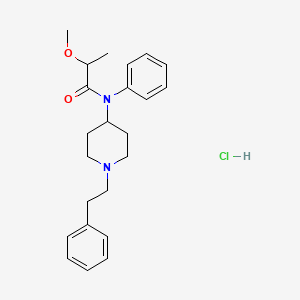

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride

Description

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is a synthetic compound known for its potent pharmacological properties It is structurally related to fentanyl, a well-known opioid analgesic

Properties

IUPAC Name |

2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2.ClH/c1-19(27-2)23(26)25(21-11-7-4-8-12-21)22-14-17-24(18-15-22)16-13-20-9-5-3-6-10-20;/h3-12,19,22H,13-18H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVZYOSLOEDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037236 | |

| Record name | 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101365-58-6 | |

| Record name | 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the phenethyl group. The final steps involve the methoxylation and amidation reactions to form the target compound. Common solvents used in these reactions include acetone and methanol, with reaction temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps typically involve recrystallization and chromatography techniques .

Chemical Reactions Analysis

Metabolic Pathways

Methoxyacetylfentanyl undergoes extensive metabolism in the human body, primarily via cytochrome P450 (CYP450) enzymes. Key reactions include:

1.1. N-Dealkylation

The primary metabolic pathway involves oxidative N-dealkylation at the piperidine nitrogen, leading to the formation of nor-methoxyacetylfentanyl (4-ANPP) . This reaction is catalyzed by CYP450 enzymes (e.g., CYP3A4, CYP2D6) .

1.2. Hydroxylation

Hydroxylated metabolites are generated at multiple sites:

-

Piperidine ring : Hydroxylation occurs at the piperidine ring, forming dihydroxy derivatives.

-

Phenylethyl moiety : Hydroxylation at the phenylethyl group results in metabolites such as 4′-hydroxy-3′-methoxy derivatives .

-

Cyclopropyl/cyclobutyl moieties (if present in analogs): Hydroxylation at these moieties may occur, though not observed in methoxyacetylfentanyl itself .

1.3. Phase II Conjugation

Hydroxylated metabolites undergo glucuronidation and sulfation, forming water-soluble conjugates for renal excretion .

2.1. Amide Bond Formation

The propanamide moiety is formed through Schotten-Baumann acylation , where a carboxylic acid (e.g., methoxyacetyl chloride) reacts with the amine group of the piperidine derivative .

2.2. Salt Formation (Hydrochloride)

The hydrochloride salt is generated by protonating the tertiary amine in the piperidine ring with hydrochloric acid (HCl), yielding a stable, water-soluble salt .

2.3. Potential Hydrolysis

Under acidic or basic conditions, the amide bond may hydrolyze to form a carboxylic acid and amine, though this reaction is less likely under physiological conditions .

Comparison of Metabolic Pathways

| Reaction Type | Key Metabolites | Enzymes Involved |

|---|---|---|

| N-Dealkylation | Nor-methoxyacetylfentanyl (4-ANPP) | CYP3A4, CYP2D6 |

| Hydroxylation (piperidine) | Dihydroxy derivatives | CYP450 family |

| Hydroxylation (phenylethyl) | 4′-Hydroxy-3′-methoxy derivatives | CYP450 family |

| Phase II Conjugation | Glucuronides, sulfates | UGT, SULT enzymes |

Analytical and Regulatory Context

Methoxyacetylfentanyl is classified as a Schedule I controlled substance in the U.S. due to its high abuse potential and lack of medical use . Its detection in biological samples relies on identifying metabolites like 4-ANPP and hydroxylated derivatives via LC-MS/MS or GC-MS .

Toxicological Implications

The compound’s potency and rapid metabolism contribute to its high overdose risk. Metabolites such as 4-ANPP may retain partial opioid activity, complicating clinical management of intoxications .

Scientific Research Applications

Synthesis and Chemical Modifications

The synthesis of 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride typically involves multi-step chemical reactions that include the formation of the piperidine ring and subsequent modifications to achieve desired pharmacological properties. Various synthetic routes have been documented in literature, emphasizing the importance of substituents on the piperidine and phenyl groups in influencing biological activity .

Case Studies and Research Findings

Case Study: Opioid Receptor Binding Affinity

A study examining various fentanyl analogs demonstrated that modifications at the phenyl and piperidine positions significantly affect binding affinity to opioid receptors. Compounds structurally similar to 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride showed varying degrees of potency, indicating potential for developing new analgesics with reduced side effects compared to traditional opioids .

Case Study: Safety and Efficacy Profiles

Given the concerns surrounding opioid-related safety, research has focused on assessing the safety profiles of new analogs. Some studies suggest that certain modifications can lead to compounds with lower addictive potential while maintaining effective analgesia. This aspect is crucial for developing therapeutics that address pain without contributing to the opioid epidemic .

Regulatory Status and Future Directions

Due to its structural relation to fentanyl, 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is subject to regulatory scrutiny. It falls under controlled substances due to its potential for abuse and dependence. Ongoing research aims to clarify its therapeutic window and establish guidelines for safe use in clinical settings .

Mechanism of Action

The compound exerts its effects primarily through interaction with the mu-opioid receptor. Upon binding to this receptor, it induces a conformational change that leads to the inhibition of adenylate cyclase activity, resulting in decreased cAMP levels. This cascade ultimately reduces neuronal excitability and pain perception .

Comparison with Similar Compounds

Similar Compounds

Fentanyl: A well-known opioid analgesic with a similar structure but different pharmacokinetic properties.

Methoxyacetylfentanyl: Another analog with comparable potency and receptor affinity.

Uniqueness

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is unique due to its specific methoxy substitution, which influences its binding affinity and metabolic stability. This structural modification can result in different pharmacological effects and potential therapeutic applications compared to its analogs.

Biological Activity

2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride is a synthetic compound structurally related to fentanyl and its analogs. This compound has garnered interest due to its potential biological activities, particularly in the context of analgesia and neuropharmacology. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride can be represented as follows:

This structure features a methoxy group, a piperidine ring, and a phenylpropamide moiety, which are characteristic of many opioid derivatives.

The biological activity of this compound is primarily attributed to its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The binding affinity and efficacy at these receptors dictate its analgesic properties. Studies have shown that compounds similar to 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride exhibit varying degrees of MOR affinity, influencing their potency as analgesics.

Analgesic Activity

Research indicates that derivatives related to 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride display significant analgesic effects. For instance, in various animal models, these compounds have been tested for their efficacy in pain relief:

| Compound | Test Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide | Hot Plate Test | 10 - 40 | Moderate analgesia observed |

| Fentanyl Analog | Writhing Test | 0.5 - 5 | Strong analgesic effect noted |

In hot plate tests, compounds similar to this one showed moderate analgesic effects at doses ranging from 10 to 40 mg/kg, while in writhing tests, stronger effects were observed at lower doses (0.5 - 5 mg/kg) .

Neuropharmacological Effects

The compound's neuropharmacological profile has been explored through various studies focusing on its anticonvulsant properties. For example:

- Anticonvulsant Activity : In models of epilepsy, derivatives have shown potential in reducing seizure frequency and severity.

- Cytotoxicity Studies : Evaluations in cell lines (e.g., HepG2) demonstrated that the compound exhibits low cytotoxicity up to concentrations of 100 µM, indicating a favorable safety profile for further research .

Case Studies

A notable case study involved the administration of a related compound in a controlled setting where it was evaluated for both analgesic and side effects. The results indicated that while effective for pain management, there were significant side effects related to respiratory depression, a common concern with opioid derivatives.

Safety Profile

The safety profile of 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylpropanamide hydrochloride has been assessed through various preclinical trials. Key findings include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.